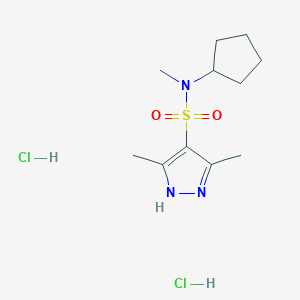![molecular formula C12H19BrN2 B1372551 {2-[(3-Bromophenyl)amino]ethyl}diethylamine CAS No. 52158-54-0](/img/structure/B1372551.png)
{2-[(3-Bromophenyl)amino]ethyl}diethylamine
Vue d'ensemble
Description
“{2-[(3-Bromophenyl)amino]ethyl}diethylamine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H19BrN2 and a molecular weight of 271.2 .
Molecular Structure Analysis
The molecular structure of “{2-[(3-Bromophenyl)amino]ethyl}diethylamine” is defined by its molecular formula, C12H19BrN2 . This indicates that the molecule is composed of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“{2-[(3-Bromophenyl)amino]ethyl}diethylamine” has a molecular weight of 271.2 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological system. The compound’s properties may allow it to interact with various proteins, aiding in the identification and analysis of proteomes .
Medicinal Chemistry
In medicinal chemistry, “{2-[(3-Bromophenyl)amino]ethyl}diethylamine” could be involved in the synthesis of pharmaceuticals. Its structure suggests potential activity in the central nervous system, possibly as a precursor in the synthesis of compounds with neurological applications .
Biochemical Research
This chemical serves as a reagent in biochemical research, particularly in the study of enzyme kinetics and receptor-ligand interactions. Its bromine component could be useful in labeling or acting as a handle for further chemical modifications .
Pharmacology
Pharmacologically, derivatives of this compound may exhibit various biological activities, such as antiviral, anti-inflammatory, or anticancer properties. The bromophenyl moiety is a common feature in many pharmacologically active compounds, indicating its potential utility in drug development .
Organic Synthesis
“{2-[(3-Bromophenyl)amino]ethyl}diethylamine” can be a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for synthesizing complex organic molecules .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its unique molecular signature allows for the calibration of instruments and the quantification of substances in complex mixtures .
Materials Science
The compound’s properties might be explored in materials science for the development of novel materials with specific electronic or photonic characteristics. Its molecular structure could be incorporated into polymers or coatings to impart desired features .
Environmental Science
Lastly, in environmental science, “{2-[(3-Bromophenyl)amino]ethyl}diethylamine” could be studied for its environmental fate and transport. Understanding its breakdown and interaction with environmental factors is crucial for assessing its impact and potential risks .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-3-15(4-2)9-8-14-12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAPIYDITWKRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Bromophenyl)amino]ethyl}diethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)



